2-(2,3-Dihydrospiro[indene-1,4'-piperidine]-3-yl)-1-morpholinoethanone
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Overview
Description
2-(2,3-Dihydrospiro[indene-1,4’-piperidine]-3-yl)-1-morpholinoethanone is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dihydrospiro[indene-1,4’-piperidine]-3-yl)-1-morpholinoethanone typically involves multi-step organic reactions. One common method includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the morpholinoethanone moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions: 2-(2,3-Dihydrospiro[indene-1,4’-piperidine]-3-yl)-1-morpholinoethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-(2,3-Dihydrospiro[indene-1,4’-piperidine]-3-yl)-1-morpholinoethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydrospiro[indene-1,4’-piperidine]-3-yl)-1-morpholinoethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- 2,3-Dihydrospiro[indene-1,4’-piperidine]
- 2,3-Dihydrospiro[indene-1,4’-piperidine] hydrochloride
Comparison: Compared to similar compounds, 2-(2,3-Dihydrospiro[indene-1,4’-piperidine]-3-yl)-1-morpholinoethanone is unique due to the presence of the morpholinoethanone moiety. This additional functional group enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-morpholin-4-yl-2-spiro[1,2-dihydroindene-3,4'-piperidine]-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c22-18(21-9-11-23-12-10-21)13-15-14-19(5-7-20-8-6-19)17-4-2-1-3-16(15)17/h1-4,15,20H,5-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVFJRRUXHYJPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(C3=CC=CC=C23)CC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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